Ethyl 2-Isocyanato-4-Methylvalerate
Overview
Description
Ethyl 2-Isocyanato-4-Methylvalerate: is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . The compound is known for its reactivity and is utilized in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Isocyanato-4-Methylvalerate can be synthesized through the reaction of ethyl 2-amino-4-methylvalerate with phosgene or triphosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reagents involved. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Isocyanato-4-Methylvalerate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as and to form and , respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols , leading to the formation of urethanes .
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Water: Reacts to form urethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Urethanes: Formed from the reaction with water.
Scientific Research Applications
Ethyl 2-Isocyanato-4-Methylvalerate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Research involving the development of new pharmaceuticals and drug delivery systems.
Industry: Used in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of Ethyl 2-Isocyanato-4-Methylvalerate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .
Comparison with Similar Compounds
Ethyl 4-Methylvalerate: Similar in structure but lacks the isocyanate group, making it less reactive.
Ethyl 2-Isocyanato-4-Methylpentanoate: Another isocyanate compound with similar reactivity but different molecular structure.
Uniqueness: Ethyl 2-Isocyanato-4-Methylvalerate is unique due to its specific reactivity profile, which makes it suitable for specialized applications in chemical synthesis and research. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-isocyanato-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQICMSRVMLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334860 | |
Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64505-10-8 | |
Record name | Ethyl 2-Isocyanato-4-Methylvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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